Corticorelin ovine triflutate is a synthetic peptide analog of ovine corticotropin-releasing hormone (oCRH) [, ]. It is a trifluoroacetate salt of a synthetic peptide with an amino acid sequence identical to oCRH []. This peptide acts as a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland [, ]. Due to its close similarity to human CRH (hCRH), Corticorelin ovine triflutate is a valuable tool in scientific research to investigate the hypothalamic-pituitary-adrenal (HPA) axis and related physiological processes [, ].
Corticorelin Ovine is a synthetic analogue of the naturally occurring human corticotropin-releasing hormone, primarily used in medical diagnostics. It is marketed under the brand name Acthrel and is utilized to assess pituitary function by stimulating the release of adrenocorticotropic hormone from the anterior pituitary gland. This hormone plays a crucial role in the stress response by promoting cortisol production from the adrenal cortex. Corticorelin Ovine is particularly significant in differentiating between pituitary and ectopic sources of adrenocorticotropic hormone in patients with Cushing's syndrome.
Corticorelin Ovine is derived from ovine (sheep) corticotropin-releasing hormone, which has a sequence identical to that of the ovine peptide. Its synthesis involves complex biochemical processes that replicate the natural peptide's structure and function.
Corticorelin Ovine falls under several classifications:
Corticorelin Ovine is synthesized using solid-phase peptide synthesis techniques. The process typically involves:
The yield from this synthesis method is approximately 7%, indicating a relatively efficient process for producing high-purity peptide products .
Corticorelin Ovine has a complex structure composed of 41 amino acids, with the following sequence:
This sequence represents the trifluoroacetate salt form of the peptide, which enhances its stability and bioavailability .
The empirical formula for Corticorelin Ovine is , with a molecular weight of approximately 4,410 daltons .
Corticorelin Ovine participates in several biochemical reactions upon administration:
The pharmacodynamics involve rapid increases in plasma levels of both adrenocorticotropic hormone and cortisol following intravenous administration .
Corticorelin Ovine functions primarily as a ligand for corticotropin-releasing factor receptor 1. Upon binding:
Data indicate that plasma levels of adrenocorticotropic hormone peak within 10 to 15 minutes post-administration, while cortisol levels peak at approximately 30 to 60 minutes .
Corticorelin Ovine has significant applications in clinical diagnostics:
Corticorelin ovine triflutate is a synthetic replica of the endogenous ovine corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide with the primary sequence H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH₂ [10]. The peptide features a C-terminal amidation critical for receptor binding affinity and biological activity. Its secondary structure adopts an α-helical conformation between residues 9–39, stabilized by intramolecular hydrogen bonds and hydrophobic interactions involving conserved residues (Leu¹⁵, Leu¹⁶, Leu¹⁹, Leu²³) [3] [6]. This helical domain facilitates docking at the CRH receptor's extracellular binding pocket.
The triflutate salt form incorporates trifluoroacetate (TFA⁻) counterions during purification. These anions neutralize basic residues (Arg, Lys) and enhance solubility by forming ion pairs that shield hydrophobic regions. However, TFA⁻ may induce structural perturbations in some peptides; in corticorelin, it minimally impacts bioactivity but influences chromatographic behavior during quality control [7].
Table 1: Structural Characteristics of Corticorelin Ovine
Feature | Detail | Functional Significance |
---|---|---|
Primary Structure | 41-amino acid linear peptide | Determines receptor specificity and proteolytic stability |
C-terminal Modification | Amidation (Ile-Ala-NH₂) | Enhances CRHR1 binding affinity by 10-fold compared to non-amidated forms |
Key Stabilizing Elements | α-helix (residues 9–39), hydrophobic core (Leu¹⁵,¹⁶,¹⁹,²³) | Maintains structural integrity under physiological conditions |
Counterions | Trifluoroacetate (TFA⁻) | Improves aqueous solubility and purification efficiency |
Corticorelin ovine exhibits 89% sequence identity with human CRH, differing at positions 2, 4, 5, 7, 21, 23, 24, 25, 35, and 38. Notable substitutions include Arg²¹→Glu, Asn²³→Lys, and Phe²⁴→Ile [4] [10]. These variations confer enhanced receptor affinity: ovine CRH binds CRHR1 with ∼3-fold higher affinity than human CRH (Kd = 0.8 nM vs. 2.4 nM) and elicits 20–30% greater ACTH release in humans due to slower dissociation kinetics [4].
Phylogenetic analyses reveal that CRH genes arose through vertebrate whole-genome duplications. The crh1 gene (encoding classical CRH) duplicated during teleost-specific genome duplication, generating crh1a and crh1b paralogs. In contrast, crh2 (a CRH paralog) persists in basal vertebrates but underwent lineage-specific loss in primates. Ovine CRH belongs to the crh1 clade, sharing a common ancestor with mammalian CRH peptides ≈300 million years ago [1]. Functional divergence is evident: teleost crh1a expresses peripherally (heart/muscle), whereas crh1b (orthologous to mammalian CRH) regulates hypothalamic-pituitary-adrenal (HPA) axis activation. This conservation underscores corticorelin's cross-species bioactivity.
Table 2: Sequence Variations and Functional Impact Across Species
Species | Residue Variations vs. Ovine CRH | Receptor Binding Affinity (CRHR1 Kd, nM) | ACTH Release Potency |
---|---|---|---|
Ovine | Reference sequence | 0.8 | 100% (Reference) |
Human | Gln2→His, Glu4→Ser, Ile5→Val, Ser7→Pro | 2.4 | 70–80% |
Rat | Gln2→His, Glu4→Ser, Ile5→Val | 1.9 | 75–85% |
Teleost (eel) | <50% identity (crh1a/crh1b paralogs) | Not applicable | Tissue-specific roles |
Corticorelin ovine is synthesized via solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. The process involves sequential coupling of protected amino acids to a benzhydrylamine resin, yielding the C-terminally amidated peptide upon cleavage [2] [10]. Key steps include:
Purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water gradients (0.1% TFA). Critical quality controls include:
Trifluoroacetate counterions are retained during purification, necessitating lyophilization for stable powder formation. Process-related impurities include deletion sequences (<0.5%) and oxidized Met³⁰ (<1.0%), mitigated by argon atmosphere during synthesis [7].
Corticorelin degrades via proteolysis and chemical decomposition under physiological conditions. In vitro studies show rapid cleavage by serum endopeptidases at Arg³⁵↓Lys³⁶, His³²↓Ser³³, and Leu²⁷↓Asp²⁸ sites, yielding fragments with <5% CRHR1 binding affinity [5] [9]. Chemical degradation pathways include:
Table 3: Degradation Pathways and Stabilization Strategies
Degradation Mechanism | Vulnerable Sites | Half-life (t₁/₂) | Stabilization Approaches |
---|---|---|---|
Enzymatic Proteolysis | Arg³⁵-Lys³⁶, His³²-Ser³³ | <5 minutes in serum | Site-directed mutagenesis (not used clinically) |
Deamidation | Asn³⁴ | 48 hours (pH 7.4, 37°C) | Lyophilized storage, low-pH formulations |
Oxidation | Met³⁰ | 72 hours (aqueous solution) | Antioxidants (e.g., methionine), inert atmosphere |
Hydrolysis | Ser¹-Gln² | >100 hours | Refrigeration (4°C) |
Receptor binding protects against degradation: corticorelin bound to CRHR1 exhibits prolonged half-life (>30 minutes) due to conformational shielding. In plasma, its fast-phase half-life is 11.6±1.5 minutes, extending to 73±8 minutes in the slow phase [3] [6]. Formulation strategies include lyophilization with mannitol (cryoprotectant) and storage at -20°C to minimize solid-state degradation via nucleophilic displacement (e.g., methoxy group attack at triazine rings) [5] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0